molecular formula C14H16O5 B1325834 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid CAS No. 951894-15-8

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid

Cat. No. B1325834
M. Wt: 264.27 g/mol
InChI Key: GKZCKEPKRBAALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a chemical compound with a molecular weight of 264.28 . Its IUPAC name is 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid . It has diverse applications in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Metabolic Regulation and Energy Expenditure

Brown and beige adipose tissue, emerging as distinct endocrine organs, are functionally linked with skeletal muscle and adipose tissue metabolism, playing a role in systemic energy expenditure. Research has identified 3-methyl-2-oxovaleric acid, among others, as small molecule metabokines synthesized in browning adipocytes. These metabokines, including 3-methyl-2-oxovaleric acid, are secreted and induce a brown adipocyte-specific phenotype in white adipocytes and enhance mitochondrial oxidative energy metabolism in skeletal myocytes. This suggests a potential role of these compounds in regulating adiposity, energy expenditure, and metabolic homeostasis (Whitehead et al., 2021).

Anti-inflammatory Activities

New phenolic compounds isolated from plants, such as Eucommia ulmoides Oliv., have shown modest inhibitory activities against inflammation. Among these compounds, derivatives of 5-oxoproline and other related molecules have been evaluated for their effects on LPS-induced NO production in macrophage cells. This research enriches the chemical understanding of these compounds and provides a basis for further investigation into their anti-inflammatory effects (Ren et al., 2021).

properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZCKEPKRBAALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid

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